N-(Cyanomethyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]-N-methylpropanamide
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Overview
Description
N-(Cyanomethyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]-N-methylpropanamide is a synthetic organic compound that features a piperazine ring substituted with a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Cyanomethyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]-N-methylpropanamide typically involves the following steps:
Formation of the Piperazine Intermediate: The piperazine ring is first synthesized, often starting from ethylenediamine and a suitable dihalide.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction, where a fluorobenzene derivative reacts with the piperazine intermediate.
Formation of the Cyanomethyl Group: The cyanomethyl group is introduced through a reaction involving a cyanide source, such as sodium cyanide, and an appropriate alkylating agent.
Final Coupling Reaction: The final step involves coupling the cyanomethyl-piperazine intermediate with N-methylpropanamide under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-(Cyanomethyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]-N-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring or the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium cyanide in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(Cyanomethyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]-N-methylpropanamide has several scientific research applications:
Medicinal Chemistry: It is used in the development of potential therapeutic agents, particularly for neurological and psychiatric disorders.
Pharmacology: The compound is studied for its interactions with various biological targets, including receptors and enzymes.
Chemical Biology: It serves as a tool compound for studying the biological pathways and mechanisms involving piperazine derivatives.
Industrial Applications: The compound is used in the synthesis of advanced materials and as an intermediate in the production of other complex molecules.
Mechanism of Action
The mechanism of action of N-(Cyanomethyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]-N-methylpropanamide involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenyl group enhances its binding affinity to these targets, while the piperazine ring provides structural stability. The cyanomethyl group may participate in hydrogen bonding or other interactions that modulate the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
- N-(Cyanomethyl)-2-[4-(4-chlorophenyl)piperazin-1-yl]-N-methylpropanamide
- N-(Cyanomethyl)-2-[4-(4-bromophenyl)piperazin-1-yl]-N-methylpropanamide
- N-(Cyanomethyl)-2-[4-(4-methylphenyl)piperazin-1-yl]-N-methylpropanamide
Uniqueness
N-(Cyanomethyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]-N-methylpropanamide is unique due to the presence of the fluorophenyl group, which imparts distinct electronic properties and enhances its binding affinity to biological targets. This makes it a valuable compound in the development of therapeutic agents with improved efficacy and selectivity.
Properties
IUPAC Name |
N-(cyanomethyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]-N-methylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21FN4O/c1-13(16(22)19(2)8-7-18)20-9-11-21(12-10-20)15-5-3-14(17)4-6-15/h3-6,13H,8-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNGPBLCSGILNNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(C)CC#N)N1CCN(CC1)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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